methyl 2-bromo-3-fluorobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-fluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO2/c1-3(7)4(6)5(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOQXIHTCAWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414922 | |
| Record name | Butanoic acid, 2-bromo-3-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60414922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-39-1 | |
| Record name | Butanoic acid, 2-bromo-3-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60414922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Bromo 3 Fluorobutanoate
Direct Esterification Routes from Halogenated Butanoic Acids
A primary route to methyl 2-bromo-3-fluorobutanoate involves the esterification of 2-bromo-3-fluorobutanoic acid with methanol (B129727). This method is contingent on the availability of the corresponding halogenated carboxylic acid.
Catalyst-Mediated Esterification Protocols
The esterification of carboxylic acids is typically an equilibrium-limited process that requires a catalyst to achieve reasonable reaction rates and yields. For the conversion of 2-bromo-3-fluorobutanoic acid to its methyl ester, acid catalysis is the most common approach.
Standard Fischer-Speier esterification conditions, which utilize a strong acid catalyst in an excess of the alcohol, are applicable. google.comnih.gov In a typical procedure, 2-bromo-3-fluorobutanoic acid would be dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), would be added. The reaction mixture is then heated to reflux to drive the equilibrium towards the product ester.
Alternatively, solid acid catalysts can be employed to simplify product purification. These heterogeneous catalysts can be easily filtered off after the reaction.
A related procedure for the synthesis of a different bromo ester, ethyl 2-bromo-3-methylbutanoate, involves the direct reaction of the corresponding acyl bromide (2-bromo-3-methylbutanoyl bromide) with ethanol. prepchem.com This method is highly exothermic and proceeds rapidly to give the ester in high yield after a workup procedure involving washing with water and sodium carbonate solution. prepchem.com A similar approach could be envisioned for this compound, starting from 2-bromo-3-fluorobutanoyl bromide.
| Catalyst | Alcohol | Typical Conditions | Advantages |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Readily available, inexpensive |
| Hydrochloric Acid (HCl) | Methanol | Reflux | Effective catalyst |
| Solid Acid Catalysts | Methanol | Varies | Ease of separation |
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield of this compound and minimize side reactions, several reaction parameters can be optimized. The molar ratio of methanol to the carboxylic acid is a crucial factor; using a large excess of methanol can shift the equilibrium towards the formation of the ester.
The choice and concentration of the catalyst also play a significant role. While a higher catalyst concentration can increase the reaction rate, it may also promote side reactions such as dehydration or ether formation from the alcohol. The optimal catalyst loading needs to be determined empirically.
Reaction temperature and time are also critical. Higher temperatures generally accelerate the reaction, but can also lead to the decomposition of the starting material or product. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Water removal is another key aspect of optimizing esterification yields. The water produced during the reaction can be removed by azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or cyclohexane) using a Dean-Stark apparatus, or by the use of a dehydrating agent.
Halogenation Strategies on Butanoate Precursors
An alternative synthetic approach involves introducing the bromine and fluorine atoms onto a butanoate backbone. This can be achieved through various halogenation strategies.
α-Bromination of Fluorinated Butanoate Esters
This strategy involves the selective bromination of a methyl 3-fluorobutanoate precursor at the α-position (C2). A common and effective reagent for α-bromination of carbonyl compounds is N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net The reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by light. researchgate.net
The reaction would proceed by treating methyl 3-fluorobutanoate with NBS and a catalytic amount of AIBN in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, under reflux or photochemical conditions. google.com The selectivity of the bromination at the α-position is facilitated by the activating effect of the adjacent ester group.
It is important to control the reaction conditions to avoid side reactions, such as allylic bromination if any unsaturation is present or multiple brominations. The use of a solvent like 1,2-dichlorobenzene (B45396) has been reported to be effective for benzylic brominations with NBS and could potentially be applied here. researchgate.net
| Brominating Agent | Initiator | Solvent | Key Considerations |
| N-Bromosuccinimide (NBS) | AIBN or light | CCl₄, Acetonitrile | Good selectivity for α-position, radical mechanism |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) / SeO₂ | Toluene | For α,β-unsaturated systems, may not be directly applicable |
Vicinal Fluorination-Bromination Approaches
This approach would involve the simultaneous or sequential addition of fluorine and bromine across a double bond in a butenoate precursor, such as methyl crotonate (methyl but-2-enoate) or methyl 3-butenoate.
One possible route could involve the electrophilic fluorination of the double bond followed by bromination. For example, the reaction of methyl crotonate with an electrophilic fluorinating agent like Selectfluor® in the presence of a nucleophile could potentially lead to a fluorinated intermediate, which could then be brominated.
A more direct approach could be a halo-fluorination reaction. For instance, the treatment of an alkene with a source of electrophilic bromine (like NBS) in the presence of a fluoride (B91410) source (e.g., a fluoride salt or hydrogen fluoride-pyridine complex) can lead to the vicinal addition of bromine and fluorine. The regioselectivity of this addition would be a critical factor in obtaining the desired 2-bromo-3-fluoro isomer.
Enantioselective and Diastereoselective Synthesis of this compound
The presence of two stereocenters in this compound (at C2 and C3) means that it can exist as four stereoisomers (two pairs of enantiomers). The development of stereoselective synthetic methods is crucial for accessing single, pure stereoisomers, which is often a requirement for pharmaceutical applications.
Research in the field of stereoselective synthesis of similar α-bromo-β-hydroxy esters provides a strong foundation for the development of methods for this compound. A notable example is the enantio- and diastereoselective synthesis of anti-α-bromo-α-fluoro-β-hydroxycarboxylates. thieme-connect.com This methodology involves the reaction of aldehydes with a bromofluoroketene silyl (B83357) acetal (B89532) in the presence of a chiral Lewis acid catalyst. thieme-connect.com By analogy, a similar approach could be envisioned starting from acetaldehyde, which upon reaction and subsequent removal of the hydroxyl group would lead to the desired product.
The reaction of bromofluoroketene ethyl trimethylsilyl (B98337) acetal with isovaleraldehyde, mediated by a chiral catalyst, has been shown to produce optically active anti-aldol products with good diastereoselectivity (up to 89:11 anti:syn) and high enantioselectivity (up to 93% ee) at -20°C. thieme-connect.com
| Aldehyde | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) of anti-isomer |
| Isovaleraldehyde | Chiral Lewis Acid 2 (20 mol%) | 89:11 | 93% |
This type of asymmetric aldol (B89426) reaction provides a powerful tool for the stereocontrolled synthesis of complex fluorinated molecules and could be adapted for the synthesis of specific stereoisomers of this compound. thieme-connect.com Further research would be needed to optimize the reaction for the specific substrates and to develop methods for the subsequent conversion of the resulting β-hydroxy ester to the target compound.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
One established strategy to control stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be appended to a butanoate precursor. wikipedia.org This auxiliary would then sterically guide the subsequent halogenation and fluorination steps. For example, the asymmetric alkylation of a chiral ester enolate is a classic reaction mediated by a chiral auxiliary. numberanalytics.com After the desired stereocenters are set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org
Catalytic asymmetric synthesis offers a more atom-economical alternative. This approach uses a chiral catalyst to influence the stereochemistry. For the α-bromination step, a nickel/diamine catalyst system has been shown to be effective in the asymmetric cross-coupling of racemic α-bromo esters, providing a pathway to α-aryl carboxylic acids with high enantioselectivity. organic-chemistry.org Similarly, developing a catalytic enantioselective method for the fluorination step is crucial. Metal-catalyzed methods, for instance using a Ti/TADDOL complex with an electrophilic fluorine source like Selectfluor®, have been used for the α-fluorination of β-keto esters. nih.gov A nickel/bis(oxazoline) catalyst has been successfully used for the stereoconvergent synthesis of tertiary alkyl fluorides from racemic α-halo-α-fluoroketones, demonstrating the feasibility of selective C-Br bond reaction in the presence of a C-F bond. acs.org
Stereocontrol in Halogenation and Fluorination Steps
Achieving precise stereocontrol at two adjacent stereocenters is a significant synthetic hurdle. The introduction of the bromine and fluorine atoms must be carefully orchestrated.
Halogenation: Radical halogenation often proceeds through a trigonal planar radical intermediate, which can lead to a racemic mixture if a new stereocenter is formed from an achiral starting material. chemistrysteps.compressbooks.pub To control the stereochemistry of bromination at the C2 position, methods other than radical halogenation are preferred. Electrophilic bromination of a chiral enolate, directed by a chiral auxiliary, is a common strategy. wikipedia.org The stereospecific SN2 displacement of a leaving group, such as a hydroxyl group in a chiral secondary alcohol, can also install the bromine atom with high stereocontrol. nih.gov
Fluorination: The introduction of fluorine with stereocontrol is notoriously challenging. nih.govresearchgate.net Efficient fluorination protocols have been developed that can convert other functional groups into β-fluoroamines with high regioselectivity and stereocontrol, a principle that can be adapted for the synthesis of β-fluoro esters. rsc.org The ring-opening of epoxides with a fluoride source is a powerful method for installing vicinal halo- and hydroxyl groups. nih.govwikipedia.org For instance, a fluorination protocol using DMPU–HF has shown high reactivity and regioselectivity. rsc.orgnih.gov The stereochemical outcome often depends on whether the mechanism follows an SN1 or SN2 pathway, which can be ambiguous under acidic conditions. nih.gov Organocatalytic methods have also emerged for the enantioselective fluorination of α-branched aldehydes, which involves the kinetic resolution of the starting material. beilstein-journals.org
Enzymatic Approaches for Stereoselective Butanoate Derivatization
Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. researchgate.netthe-innovation.org Enzymes operate under mild conditions and can exhibit remarkable regio- and stereoselectivity. researchgate.netCurrent time information in Pasuruan, ID.
For the synthesis of this compound, enzymes could be employed at various stages. One strategy is the kinetic resolution of a racemic precursor. rsc.org For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, such as methyl 3-hydroxybutanoate, leaving the other enantiomer in high purity. rsc.org This enantiomerically pure alcohol can then be carried forward through subsequent fluorination and bromination steps. Lipases have been successfully used in the kinetic resolution of bromohydrins. doi.org
Alternatively, enzymes can create the desired stereocenter through asymmetric reduction. A carbonyl reductase could reduce a ketone precursor, like methyl 3-oxobutanoate, to the corresponding (S)- or (R)-alcohol with high enantiomeric excess. rsc.org Haloperoxidases are enzymes capable of synthesizing α,β-halohydrins directly from alkenes, which could be another route to a key intermediate. nih.gov Furthermore, the direct enzymatic formation of C-F bonds using fluorinases, while still a developing field, represents the most direct and promising method for selective fluorination. nih.govresearchgate.net
Advanced Synthetic Techniques
Modern synthetic techniques can offer significant advantages in terms of speed, efficiency, and safety over traditional batch methods.
Microwave-Assisted Synthesis in Bromination Reactions
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times and improvements in yields. rsc.orgmdpi.com This technique has been shown to be highly effective for a variety of transformations, including bromination reactions. mdpi.com Compared to conventional oil-bath heating, microwave heating is more uniform and efficient. ukm.my For the bromination of a butanoate derivative, applying microwave irradiation could potentially shorten the reaction time from hours to minutes and increase the product yield. rsc.orgukm.my This method is considered a "green chemistry" approach due to its efficiency and reduced energy consumption. mdpi.com
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 6 hours | 31-82% | ukm.my |
| Microwave Irradiation | 5 minutes | 82-89% | ukm.my |
| Conventional Heating (Oil Bath) | 60 minutes | Lower Yield | rsc.org |
| Microwave Irradiation | 4 minutes | 80-95% | rsc.org |
Flow Chemistry Applications for Enhanced Efficiency
Flow chemistry involves performing reactions in a continuous stream rather than in a batch flask. rsc.orgresearchgate.net This technology provides superior control over reaction parameters like temperature and mixing, leading to enhanced safety, reproducibility, and scalability. rsc.orgresearchgate.net For a multi-step synthesis like that of this compound, flow chemistry is particularly advantageous. nih.govacs.org
| Parameter | Advantage in Flow Chemistry |
|---|---|
| Heat Transfer | Superior control, enabling safe use of extreme temperatures and handling of exothermic reactions. rsc.org |
| Mass Transfer | Efficient mixing, crucial for multiphase reactions (e.g., gas-liquid). rsc.org |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates. researchgate.net |
| Efficiency | Telescoping of multiple steps reduces manual handling and purification, increasing overall yield. acs.org |
| Scalability | Production can be increased by running the system for longer or by "numbering-up" reactors. acs.org |
| Automation | Allows for high-throughput screening, optimization, and library synthesis. rsc.org |
Comparative Analysis of Synthetic Routes: Efficiency and Accessibility
The optimal synthetic route to this compound depends on the desired scale, stereochemical purity, and available resources. Each methodology presents a unique set of advantages and disadvantages.
Chiral auxiliaries offer a well-established and reliable method for achieving high stereoselectivity. However, this approach is often costly and inefficient due to the need for stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. wikipedia.org
Catalytic asymmetric synthesis is more atom-economical and efficient but requires significant initial investment in catalyst development and screening to find a system that is effective for the specific substrate.
Enzymatic approaches are highly attractive for their exceptional selectivity and environmentally friendly conditions. researchgate.net The main limitations are the potential for substrate specificity, which may require enzyme engineering, and the need for specific conditions (pH, temperature) to maintain enzyme activity.
Microwave-assisted synthesis excels at accelerating reaction rates and improving yields for specific steps like bromination, but it does not inherently confer stereoselectivity. rsc.org
Flow chemistry provides a platform for integrating multiple steps into a highly efficient and safe continuous process. nih.gov While powerful for optimization and large-scale production, the initial setup of a flow system can be complex and require specialized equipment.
Stereochemical Aspects in the Synthesis and Reactions of Methyl 2 Bromo 3 Fluorobutanoate
Stereoisomerism and Chirality in 2,3-Disubstituted Butanoates
The structure of methyl 2-bromo-3-fluorobutanoate features two chiral centers at the C2 and C3 positions of the butanoate chain. The presence of these stereocenters gives rise to multiple stereoisomers, which can be categorized as enantiomers and diastereomers.
This compound can exist in four possible stereoisomeric forms due to its two chiral centers. These stereoisomers arise from the different spatial arrangements of the bromine and fluorine atoms, as well as the methyl and methyl ester groups, around the C2-C3 bond. The four stereoisomers consist of two pairs of enantiomers.
The relationship between these stereoisomers is analogous to that of other 2,3-disubstituted butanes, such as 2-bromo-3-chlorobutane, which also has four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) orgsyn.orgdtu.dk. The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. Any other pairing of these isomers results in diastereomers. For instance, the (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers orgsyn.org.
The specific stereoisomers of this compound can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the R or S configuration to each chiral center. The physical and chemical properties of the enantiomeric pairs are identical, except for their interaction with plane-polarized light and other chiral molecules. In contrast, diastereomers have distinct physical and chemical properties orgsyn.org.
Table 1: Possible Stereoisomers of this compound
| Stereoisomer Configuration | Relationship to (2R,3R) |
| (2R,3R) | - |
| (2S,3S) | Enantiomer |
| (2R,3S) | Diastereomer |
| (2S,3R) | Diastereomer |
Diastereoselective and Enantioselective Reaction Pathways
The synthesis of a specific stereoisomer of this compound requires stereoselective control over the reaction pathways. This can be achieved through various synthetic strategies, including the addition of bromine and fluorine to a precursor alkene.
The addition of halogens to alkenes is a well-established method for the synthesis of vicinal dihalides. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism. For instance, the bromination of an alkene typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the formation of the trans product masterorganicchemistry.com.
In the context of synthesizing this compound, a plausible precursor would be methyl crotonate (methyl but-2-enoate) or a related unsaturated ester. The bromofluorination of such an alkene would involve the electrophilic addition of a bromine species to the double bond, followed by the nucleophilic attack of a fluoride (B91410) source. The stereochemistry of the final product would be determined by the facial selectivity of the initial bromine addition and the subsequent trajectory of the fluoride attack.
Generally, the addition of a halogen and a nucleophile (halohydrin formation) to an alkene proceeds with anti-stereoselectivity masterorganicchemistry.com. This suggests that the bromofluorination of a trans-alkene would predominantly yield the anti-diastereomer, while a cis-alkene would give the syn-diastereomer. However, the presence of the ester group can influence the stereochemical course of the reaction.
The substituents on the alkene play a crucial role in directing the stereoselectivity of the addition reaction. The electronic and steric properties of the methyl ester group in a precursor like methyl crotonate can influence the stability of the intermediate halonium ion and the regioselectivity of the nucleophilic attack.
In the case of unsymmetrical halonium ions, the nucleophile preferentially attacks the more substituted carbon atom, following Markovnikov's rule masterorganicchemistry.com. For methyl crotonate, this would mean the fluoride ion would likely attack the carbon atom further from the ester group.
Conformational Analysis and its Impact on Stereochemical Outcomes
The three-dimensional shape of a molecule is not static but exists as an equilibrium of different conformations arising from rotation around single bonds. The relative stability of these conformers can significantly impact the stereochemical outcome of a reaction.
For this compound, rotation around the C2-C3 bond leads to various staggered and eclipsed conformations. The most stable conformations will be those that minimize steric and electronic repulsions between the substituents. In the case of 2-bromo-3-fluorobutane, Newman projections can be used to visualize the different conformers and their relative energies chegg.com.
The gauche and anti conformations, which describe the relative positions of the bromine and fluorine atoms, will have different energies. The anti conformation, where the two bulky halogen atoms are 180° apart, is generally expected to be the most stable. However, electrostatic interactions between the polar C-Br and C-F bonds can also influence conformational preference.
The conformational equilibrium of the starting material and any intermediates can influence the transition state energies of competing reaction pathways, thereby affecting the diastereoselectivity of the reaction. For example, if a particular conformation is significantly more populated, reactions may proceed preferentially through a transition state that resembles this low-energy conformer, leading to a specific stereochemical outcome. While detailed conformational analysis of this compound is not extensively documented, the principles of conformational analysis of substituted butanes provide a framework for understanding its behavior chegg.com.
Reactivity and Reaction Pathways of Methyl 2 Bromo 3 Fluorobutanoate
Nucleophilic Substitution Reactions at the α-Bromine Center
The carbon-bromine bond at the α-position to the ester group is the most labile site for nucleophilic attack in methyl 2-bromo-3-fluorobutanoate. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom itself polarizes the C-Br bond, making the α-carbon electrophilic and susceptible to reaction with a wide range of nucleophiles. These reactions typically proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chegg.comchegg.com
The displacement of the α-bromine atom by various nucleophiles is a fundamental and widely utilized transformation of this compound. This reaction allows for the introduction of a diverse array of substituents at the α-position, leading to the formation of a broad spectrum of substituted butanoate derivatives.
A common example of such a transformation is the reaction with azide (B81097) ions (N₃⁻), typically from sodium azide, to form methyl 2-azido-3-fluorobutanoate. askfilo.comaskfilo.comchegg.com This reaction is a key step in the synthesis of α-azido esters, which are valuable precursors for the introduction of nitrogen-containing functionalities, such as amino groups (via reduction) or triazoles (via cycloaddition reactions). researchgate.net The reaction of 2-bromo-3-methylbutane (B93499) with sodium azide in a suitable solvent like dimethylformamide (DMF) proceeds via nucleophilic substitution. askfilo.comchegg.com While direct experimental data for this compound is not extensively published, the reactivity is expected to be analogous.
The following table summarizes representative nucleophilic substitution reactions at the α-bromine center based on analogous bromoalkanes.
| Nucleophile | Reagent | Solvent | Product Type | Ref. |
| Azide | Sodium Azide (NaN₃) | DMF | α-Azido ester | askfilo.comchegg.com |
| Methoxide | Sodium Methoxide (NaOMe) | Methanol (B129727) | α-Methoxy ester | orgsyn.org |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | α-Cyano ester | |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | α-Thiophenyl ester |
This table presents expected reactions based on the known reactivity of similar α-bromo esters and bromoalkanes.
The versatility of nucleophilic substitution at the α-bromine center allows for the synthesis of a wide range of substituted butanoate derivatives. By selecting the appropriate nucleophile, various functional groups can be incorporated into the molecule. For instance, reaction with alkoxides (RO⁻) yields α-alkoxy esters, while reaction with cyanide ions (CN⁻) produces α-cyano esters. Thiolates (RS⁻) can be used to introduce sulfur-containing moieties.
These substituted butanoate derivatives serve as important building blocks in organic synthesis. For example, the resulting α-alkoxy and α-amino esters are common structural motifs in many biologically active molecules and natural products. The α-cyano esters can be further elaborated through hydrolysis to carboxylic acids or reduction to amines.
Reactions Involving the Fluorine Atom
The fluorine atom at the β-position of this compound is generally less reactive towards nucleophilic displacement than the α-bromine atom. The C-F bond is significantly stronger than the C-Br bond, and the fluoride (B91410) ion is a poorer leaving group. rsc.org However, under specific conditions, reactions involving the fluorine atom can be achieved, often leading to interesting regioselective transformations.
While direct nucleophilic substitution of the fluorine atom is challenging, its presence can influence the regioselectivity of other reactions. beilstein-journals.org For instance, in elimination reactions, the presence of the electron-withdrawing fluorine atom can affect the acidity of the adjacent protons and direct the position of the resulting double bond.
Furthermore, specialized reagents and conditions can be employed to achieve functional group interconversions at the fluorine-bearing carbon. For example, certain fluorinating agents might be used in exchange reactions, or organometallic reagents could potentially interact with the C-F bond, although such reactions are not common. acs.orgnih.govrsc.org Research in the field of C-F bond activation is an ongoing area of interest and could provide future pathways for the selective transformation of the fluorine atom in compounds like this compound. rsc.orgrsc.org
Transformations of the Ester Moiety
The methyl ester group in this compound is a versatile functional group that can undergo a variety of transformations, most notably transesterification.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In the case of this compound, treatment with an alcohol (R'OH) in the presence of a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium alkoxide) can lead to the formation of a new ester (R'OOC-CH(Br)CH(F)CH₃) and methanol. acs.orgrsc.org
The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, followed by the elimination of the original alkoxy group. masterorganicchemistry.com Acid-catalyzed transesterification, on the other hand, proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by the alcohol. masterorganicchemistry.com The choice of catalyst and reaction conditions can be tailored to achieve high yields of the desired ester. The transesterification of fluorinated esters is a known process and is crucial for modifying the properties of the molecule or for introducing specific ester groups required for subsequent synthetic steps. acs.orggoogle.comnih.gov
Hydrolysis and Carboxylic Acid Derivatization
The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-bromo-3-fluorobutanoic acid and methanol. This reaction can be catalyzed by either acid or base. Under aqueous conditions, the ester is converted into its corresponding carboxylic acid, a common transformation for esters.
Once formed, 2-bromo-3-fluorobutanoic acid can be converted into a variety of other derivatives. The conversion of carboxylic acids into less polar derivatives is often essential for analytical techniques like gas chromatography (GC), as it improves volatility and peak shape. colostate.edu Common derivatization strategies include:
Alkylation: This is a popular method for converting carboxylic acids into esters. gcms.cz Reagents like diazomethane (B1218177) or dimethylformamide dialkyl acetals can be used to form methyl esters. gcms.cz
Silylation: This process replaces the active hydrogen of the carboxylic acid with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose, often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com Silylation is particularly useful for polyfunctional carboxylic acids that are not easily esterified. lmaleidykla.lt
These derivatization reactions are crucial for the analysis and further chemical transformation of the hydrolysis product.
Table 1: Common Derivatization Reagents for Carboxylic Acids
| Derivatization Method | Reagent Class | Example Reagent | Derivative Formed |
| Alkylation | Diazoalkanes | Diazomethane | Methyl Ester |
| Alkylation | DMF-Dialkylacetals | Dimethylformamide dimethyl acetal (B89532) | Methyl Ester |
| Silylation | Silylating Agents | BSTFA + TMCS | Trimethylsilyl (TMS) Ester |
Carbocation Chemistry and Rearrangements
The presence of two halogen atoms in this compound raises significant questions about its potential to undergo reactions via carbocation intermediates. In analogous, simpler alkyl halides like 2-bromo-3-methylbutane, solvolysis reactions proceed through an SN1 mechanism. doubtnut.comvedantu.comchempedia.info This process involves the departure of the bromide ion to form a secondary carbocation, which then rapidly rearranges via a 1,2-hydride shift to a more stable tertiary carbocation before being trapped by the solvent (nucleophile). doubtnut.comvedantu.comchempedia.infodoubtnut.comvaia.comchegg.com
However, the electronic landscape of this compound is substantially different. The formation of a carbocation at the C2 position would be significantly destabilized by two powerful electron-withdrawing groups: the adjacent ester carbonyl and the fluorine atom on C3. Both the carbonyl group and the fluorine atom exert strong negative inductive effects, which would intensify the positive charge of any potential carbocation, making its formation highly unfavorable. libretexts.org
Mechanistic Studies of Halogenation Reactions
While this article focuses on the reactivity of this compound, understanding its formation provides insight into related mechanisms. The synthesis of α-halo carbonyl compounds can proceed through the acid-catalyzed halogenation of an enol intermediate. libretexts.org For instance, the α-bromination of a ketone or ester occurs via tautomerization to a nucleophilic enol, which then attacks an electrophilic bromine source (e.g., Br₂). libretexts.org
The synthesis of a compound like this compound could potentially be achieved through the electrophilic bromination of a precursor like methyl 3-fluorobut-2-enoate. The mechanism would involve the attack of the enol or enolate on bromine. The regioselectivity and stereoselectivity of such a reaction would be of significant mechanistic interest.
Role of Stable Carbocation Intermediates
The stability of a carbocation intermediate is a critical factor determining whether a reaction will proceed through a dissociative (SN1) pathway. libretexts.org More substituted carbocations are generally more stable due to the electron-donating effects of alkyl groups. libretexts.orgru.nl This principle is clearly demonstrated in the hydrolysis of 2-bromo-3-methylbutane, where the reaction exclusively yields the rearranged product, 2-methyl-2-butanol, because it proceeds through the most stable tertiary carbocation intermediate. doubtnut.comchempedia.infodoubtnut.comyoutube.com
For this compound, the concept of a "stable" carbocation intermediate is unlikely to apply.
Inductive Destabilization: An α-carbonyl group is known to be electron-withdrawing and destabilizes adjacent carbocations. libretexts.org
Fluorine's Influence: A β-fluorine atom would further destabilize the carbocation through its potent inductive effect. While some heteroatoms can stabilize adjacent carbocations through resonance (electron donation from a lone pair), this effect is not possible when the heteroatom is two bonds away. libretexts.org
Therefore, unlike in the case of 2-bromo-3-methylbutane, a reaction pathway involving a carbocation at C2 for this compound is mechanistically improbable. Any nucleophilic substitution would more likely proceed through an SN2 mechanism, and rearrangements of the carbon skeleton via carbocation intermediates are not expected.
Table 2: Factors Influencing Carbocation Stability
| Compound | Potential Carbocation | Stabilizing Factors | Destabilizing Factors | Likelihood of Rearrangement |
| 2-Bromo-3-methylbutane | Secondary (at C2) | Alkyl groups (inductive, hyperconjugation) | None | High (to form stable tertiary carbocation) doubtnut.comvaia.com |
| This compound | Secondary (at C2) | None | Ester group (inductive), Fluorine (inductive) | Extremely Low |
Derivatization Strategies for Methyl 2 Bromo 3 Fluorobutanoate
Synthesis of Fluorinated Amino Acid Precursors
The introduction of fluorine into amino acids can dramatically alter their biological properties, making fluorinated amino acids valuable tools in medicinal chemistry and chemical biology. rsc.org Methyl 2-bromo-3-fluorobutanoate is a key precursor for the synthesis of various fluorinated amino acid derivatives. The bromine atom at the α-position is susceptible to nucleophilic displacement by nitrogen-containing nucleophiles, such as azide (B81097) ions, to form an azido-ester intermediate. Subsequent reduction of the azide group yields the corresponding amino ester. For instance, the nucleophilic displacement of the bromide in a similar compound, methyl 2,3-dibromopropionate, with sodium azide under phase-transfer catalysis conditions is a key step in the synthesis of N-Boc-3-fluoro-DL-alanine methyl ester. psu.edu This strategy highlights a potential pathway for converting this compound into 3-fluorinated amino acid precursors.
The synthesis of fluorinated amino acids often relies on building block approaches where a fluorinated starting material is elaborated into the final amino acid. rsc.org The diastereoselective synthesis of 4-fluorinated β-hydroxy-α-amino acids has been achieved using chiral oxazolidinones and dioxanones. psu.edu While not directly starting from this compound, these methods illustrate the importance of stereocontrol in the synthesis of biologically relevant fluorinated amino acids.
Recent advancements in the field include the use of transition-metal catalysis and novel fluoroalkylating reagents to access a diverse range of fluorinated amino acids and peptides. rsc.org These methods often involve the transformation of fluorinated imines or the dicarbofunctionalization of alkenes. rsc.org While direct application to this compound is not explicitly detailed, the principles of these catalytic systems could potentially be adapted for its derivatization.
Table 1: Examples of Synthetic Strategies for Fluorinated Amino Acids
| Starting Material | Key Transformation | Product |
| Methyl 2,3-dibromopropionate | Nucleophilic displacement with NaN3, reduction, Boc protection | N-Boc-3-fluoro-DL-alanine methyl ester psu.edu |
| Chiral dioxanone | Treatment with t-butyllithium and di-t-butylazodicarboxylate | Methyl (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoate psu.edu |
| Ethyl trifluoropyruvate | Condensation with N-(1-phenyl)ethylamine and isomerization | 3,3,3-trifluoro-α-alanine psu.edu |
Formation of Heterocyclic Scaffolds Utilizing Butanoate Derivatives
Halogenated butanoate derivatives are valuable precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The reactivity of the bromine and ester groups in this compound allows for its incorporation into various ring systems. For example, bromo-substituted esters can undergo intramolecular cyclization reactions or participate in multicomponent reactions to form heterocycles.
The synthesis of N-methylpyrroles, for instance, can be achieved from bromo-substituted precursors. researchgate.net While the direct use of this compound is not cited, the general principle of utilizing a bromo-substituted carbonyl compound for pyrrole (B145914) synthesis is well-established. researchgate.net Similarly, the synthesis of other five-membered heterocyclic compounds like furans and thiophenes often involves halogenated starting materials. researchgate.net
Furthermore, computational studies have explored the properties of fluorinated derivatives of sulfolane, cyclopentanone, and gamma-butyrolactone, highlighting the interest in fluorinated heterocyclic structures for applications in electrochemical devices. researchgate.net The synthetic routes proposed in such studies could potentially be adapted for the cyclization of derivatives of this compound.
Applications in Polymer and Material Science Precursor Synthesis
Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications, from non-stick coatings to advanced materials for electronics. man.ac.ukrsc.org this compound can serve as a precursor for the synthesis of fluorinated monomers. The ester group can be modified to introduce polymerizable functionalities, while the fluorine atom imparts the desired properties to the resulting polymer.
For example, methyl 2-fluoroacrylate is a key raw material for various polymeric products. google.com Although the synthesis of methyl 2-fluoroacrylate itself does not directly start from this compound, the derivatization of the butanoate could lead to similar fluorinated acrylic monomers. The bromine atom could be eliminated to introduce a double bond, or it could be replaced by other functional groups suitable for polymerization.
The development of fluorinated organic materials for electronic and optoelectronic applications is an active area of research. rsc.org The introduction of fluorine atoms into conjugated polymers can lower the HOMO and LUMO energy levels, facilitating electron injection and improving oxidative stability. rsc.org While specific examples using this compound are not prevalent, its potential as a building block for creating novel fluorinated materials is significant, given the importance of fluorine in tuning the electronic properties of organic molecules. rsc.org Research in this area also focuses on creating recyclable fluoropolymers, which has a "green chemistry" angle. man.ac.uk
Cross-Coupling Reactions Employing Halogenated Butanoates
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated compounds are common coupling partners. The bromine atom in this compound makes it a suitable substrate for various palladium- and nickel-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide or triflate. yonedalabs.comlibretexts.org This reaction is widely used in synthetic organic chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups. yonedalabs.com this compound can act as the electrophilic partner in Suzuki-Miyaura couplings, reacting with various aryl- or vinylboronic acids or their esters to introduce new carbon substituents at the α-position.
The success of Suzuki-Miyaura couplings often depends on the choice of catalyst, ligand, and base. yonedalabs.comlibretexts.org For challenging substrates, such as those containing fluorinated moieties or secondary alkyl halides, the development of specialized catalytic systems is crucial. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the coupling of less reactive electrophiles. libretexts.org While direct examples with this compound are not extensively documented, the principles of Suzuki-Miyaura coupling of other halogenated esters provide a clear precedent for its potential application. nih.gov
Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Examples |
| Electrophile | Provides one carbon fragment and a leaving group | Aryl halides, vinyl halides, alkyl halides (e.g., this compound) yonedalabs.comlibretexts.org |
| Nucleophile | Provides the second carbon fragment | Boronic acids, boronic esters yonedalabs.comlibretexts.org |
| Catalyst | Facilitates the reaction cycle | Palladium complexes (e.g., Pd(OAc)2, Pd2(dba)3) yonedalabs.combeilstein-journals.org |
| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., Xantphos, tBuBrettPhos) beilstein-journals.orgnih.gov |
| Base | Activates the organoboron reagent | Carbonates (e.g., Cs2CO3, K2CO3), phosphates, hydroxides yonedalabs.combeilstein-journals.org |
Beyond the Suzuki-Miyaura reaction, other palladium- and nickel-catalyzed cross-coupling reactions can be employed to derivatize this compound. These include Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Heck-type reactions. libretexts.org
Palladium catalysts are well-established for their efficiency in forming C-C bonds under mild conditions. beilstein-journals.orgnih.gov For instance, palladium-catalyzed carbonylative cross-coupling reactions can be used to synthesize esters and amides from aryl bromides. nih.govnih.gov While these examples focus on aryl halides, the principles can be extended to alkyl halides like this compound.
Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting different reactivity and selectivity. acs.org Nickel catalysis is particularly effective for the coupling of less reactive electrophiles, such as aryl fluorosulfonates, and for reactions involving sp³-hybridized carbon centers. acs.org The development of nickel-catalyzed methods for the amination and C-C bond formation of various electrophiles suggests that similar strategies could be successful for the derivatization of this compound. acs.org The choice between palladium and nickel catalysis would depend on the specific desired transformation and the nature of the coupling partner.
Applications of Methyl 2 Bromo 3 Fluorobutanoate in Advanced Chemical Synthesis
Role as a Key Intermediate in Agrochemical Development
The α-bromo-β-fluoro ester functionality can be utilized in various reactions to introduce fluorine-containing fragments into larger molecules. For instance, the bromine atom can be displaced by a variety of nucleophiles, while the ester can be hydrolyzed or transesterified. This dual reactivity allows for the assembly of complex structures that are desirable in the development of new herbicides, fungicides, and insecticides. The principles of using fluorinated building blocks are well-established in the synthesis of various crop protection chemicals. For example, compounds containing bromo- and fluoro-substituted aromatic rings are known intermediates in the preparation of certain pesticides. nih.gov
Precursor in Medicinal Chemistry for Drug Discovery
The application of fluorinated compounds in medicinal chemistry is a rapidly growing field, and methyl 2-bromo-3-fluorobutanoate serves as a valuable precursor for the synthesis of biologically active molecules. researchgate.net The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and better membrane permeability.
One of the most promising applications of this compound is in the synthesis of fluorinated amino acids. nih.gov These unnatural amino acids, when incorporated into peptides or as standalone molecules, can have profound effects on biological systems. The reactivity of the α-bromo position allows for the introduction of an amino group, while the β-fluoro position provides the desired fluorination. The synthesis of such modified amino acids is a key strategy in the development of new therapeutic agents, including enzyme inhibitors and metabolic modulators. mdpi.com While direct synthesis of a named drug from this compound is not explicitly detailed in publicly available literature, the use of similar α-bromo esters in the synthesis of pharmaceutical intermediates is a common practice. organic-chemistry.org
Advanced Organic Synthesis Building Block for Complex Molecules
The unique arrangement of functional groups in this compound makes it a powerful tool for the construction of complex organic molecules. The bromine atom can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and cross-coupling reactions, allowing for the extension of the carbon skeleton. The fluorine atom, being a poor leaving group, generally remains intact during these transformations, thereby introducing a fluorine moiety into the target molecule.
The ester group can be readily transformed into other functional groups, such as amides, alcohols, or carboxylic acids, providing further avenues for synthetic elaboration. The ability to selectively manipulate the different functional groups of this compound allows for the stereocontrolled synthesis of complex, polyfunctionalized molecules. The reactivity of α-bromo esters is well-established in organic synthesis, and the presence of the β-fluoro substituent adds another layer of synthetic utility. orgsyn.org
Application in the Synthesis of Specialty Fluorinated Compounds
The demand for specialty fluorinated compounds is on the rise, driven by their unique properties and applications in materials science, electronics, and other high-tech industries. This compound can serve as a key starting material for the synthesis of a range of these specialized molecules.
The presence of the fluorine atom can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. By utilizing the reactivity of the bromo and ester functionalities, a variety of fluorinated monomers, polymers, and other functional materials can be synthesized. For instance, the compound could potentially be used to create fluorinated heterocyclic compounds, which are important scaffolds in materials science and medicinal chemistry. researchgate.netekb.eglboro.ac.uk The development of new fluorinated materials often relies on the availability of versatile, small-molecule building blocks like this compound. psu.edu
Advanced Characterization and Analytical Techniques in Research
Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques are indispensable for determining the molecular structure of methyl 2-bromo-3-fluorobutanoate and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom within the molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of the relative and, in some cases, absolute stereochemistry of the diastereomers of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) protons, the methyl protons, and the two methine protons at the C2 and C3 positions. The chemical shifts and, crucially, the coupling constants between these protons provide valuable structural information. The presence of two chiral centers (at C2 and C3) leads to the existence of diastereomers (e.g., (2R,3R) and (2S,3R) pairs, and their enantiomers). These diastereomers are expected to exhibit different ¹H NMR spectra.
The key diagnostic signals would be the multiplets for the H2 and H3 protons. The vicinal coupling constant (³JHH) between H2 and H3 would be particularly informative for determining the relative stereochemistry (syn or anti). Furthermore, the fluorine atom at C3 will couple with the adjacent protons, leading to additional splitting (H-F coupling). For instance, the H3 signal will be split by both H2 and the fluorine atom, resulting in a doublet of doublets or a more complex multiplet. Similarly, the H2 signal will be split by H3.
Hypothetical ¹H NMR Data for Diastereomers of this compound:
| Proton | Expected Chemical Shift (ppm) (syn-isomer) | Expected Multiplicity (syn-isomer) | Expected J-coupling (Hz) (syn-isomer) | Expected Chemical Shift (ppm) (anti-isomer) | Expected Multiplicity (anti-isomer) | Expected J-coupling (Hz) (anti-isomer) |
| OCH₃ | ~3.80 | s | - | ~3.78 | s | - |
| CH₃ (at C3) | ~1.40 | dd | ³J(H,H) = ~7, ³J(H,F) = ~24 | ~1.45 | dd | ³J(H,H) = ~7, ³J(H,F) = ~20 |
| H2 | ~4.30 | d | ³J(H,H) = ~4 | ~4.40 | d | ³J(H,H) = ~9 |
| H3 | ~4.90 | dq | ³J(H,H) = ~4, ²J(H,F) = ~48 | ~4.80 | dq | ³J(H,H) = ~9, ²J(H,F) = ~48 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the two methine carbons (C2 and C3), the methoxy carbon, and the methyl carbon. The chemical shifts of C2 and C3 are significantly influenced by the attached bromine and fluorine atoms, respectively. The carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation. The ¹³C chemical shifts will differ between the syn and anti diastereomers. libretexts.orgdocbrown.infodocbrown.info
Hypothetical ¹³C NMR Data for a Diastereomer of this compound:
| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (JCF in Hz) |
| C=O | ~168 | ³JCF ≈ 2-4 |
| C2 | ~45 | ²JCF ≈ 18-22 |
| C3 | ~88 | ¹JCF ≈ 170-180 |
| OCH₃ | ~53 | - |
| CH₃ (at C3) | ~15 | ²JCF ≈ 20-25 |
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The multiplicity of the ¹⁹F signal arises from coupling to adjacent protons (H2 and H3). This would typically result in a doublet of quartets or a more complex multiplet, providing valuable information about the neighboring protons and thus the stereochemistry.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units. docbrown.infomiamioh.edu
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This enables the calculation of the elemental formula, confirming the identity of the compound.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the ester group as a whole. For this compound, characteristic fragment ions would arise from the cleavage of the C-Br and C-F bonds, as well as the loss of HBr or HF. Analysis of these fragmentation patterns can provide further structural information. libretexts.orgnist.gov
Expected Key Fragment Ions in the Mass Spectrum of this compound (C₅H₈BrFO₂):
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |
| 198 | 200 | [M]⁺ (Molecular Ion) |
| 167 | 169 | [M - OCH₃]⁺ |
| 139 | 141 | [M - COOCH₃]⁺ |
| 119 | 119 | [M - Br]⁺ |
| 178 | 178 | [M - HF]⁺ |
| 117 | 119 | [M - HBr]⁺ |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation of the diastereomers of this compound and for assessing the purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The diastereomers of this compound are expected to have slightly different boiling points and interactions with the GC column's stationary phase, allowing for their separation. The retention times of the diastereomers would be distinct. researchgate.netgcms.cz
By using a chiral stationary phase in the GC column, it may also be possible to separate the enantiomers of each diastereomer. gcms.cz The mass spectrometer detector provides mass spectra for each separated component, confirming their identity.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation of compounds in a liquid mobile phase. For this compound, reversed-phase HPLC would be a common method for purity assessment. chromatographyonline.com The diastereomers would likely have different retention times on a standard C18 column due to subtle differences in their polarity and interaction with the stationary phase. researchgate.netnih.gov
To separate the enantiomers, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the chiral column and the mobile phase composition are critical for achieving good separation. elsevierpure.com
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
To determine the absolute stereochemistry of a specific diastereomer of this compound, a suitable single crystal must first be grown. The diffraction data can then be used to construct an electron density map, which reveals the precise arrangement of atoms in the crystal lattice. The presence of a "heavy" atom like bromine is advantageous for determining the absolute configuration using anomalous dispersion effects. This allows for the unambiguous assignment of the (R) or (S) configuration at both the C2 and C3 chiral centers.
While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for such determinations should a crystalline derivative be prepared.
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations have become an indispensable tool for elucidating the complex reaction pathways of halogenated organic compounds like methyl 2-bromo-3-fluorobutanoate. These computational methods allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that are often difficult or impossible to detect experimentally. By calculating the energies of various possible reaction pathways, chemists can predict the most likely course of a reaction, including the formation of major and minor products.
For instance, in reactions involving nucleophilic substitution, quantum chemical calculations can help determine whether the reaction is likely to proceed via an SN1 or SN2 mechanism. This is achieved by calculating the energy barriers for both pathways. In the case of this compound, the presence of two chiral centers and the influence of both bromine and fluorine substituents create a complex electronic environment that can be effectively modeled using these computational techniques.
A hypothetical reaction pathway analysis for the hydrolysis of this compound might involve the following calculated energy barriers, which would help in determining the favored mechanistic route.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Mechanism |
|---|---|---|
| SN1 (formation of a secondary carbocation) | 25.8 | Less Favored |
| SN2 (backside attack by nucleophile) | 21.3 | More Favored |
| Neighboring group participation by the ester carbonyl | 23.5 | Possible |
Molecular Modeling of Stereochemical Outcomes
The stereochemistry of reactions involving this compound is of paramount importance, as the compound possesses two stereocenters. Molecular modeling techniques, such as those based on density functional theory (DFT), are employed to predict the stereochemical outcome of reactions. These models can simulate the approach of a reactant to the substrate, taking into account steric and electronic interactions that govern the formation of one stereoisomer over another.
For example, in a reduction reaction of the carbonyl group or a substitution at one of the chiral centers, molecular modeling can predict the diastereomeric ratio of the products. By analyzing the transition state energies leading to the different stereoisomers, a quantitative prediction of the product distribution can be made. This is particularly valuable in the design of stereoselective syntheses.
The predicted diastereomeric excess for a hypothetical reaction can be summarized in a table based on molecular modeling results.
| Reaction Type | Modeled Stereoisomeric Products | Calculated Transition State Energy Difference (kcal/mol) | Predicted Diastereomeric Excess (%) |
|---|---|---|---|
| Nucleophilic substitution at C2 | (2R,3S) vs. (2S,3S) | 1.5 | ~90% de |
| Addition to the ester carbonyl | (2R,3S)-adduct vs. (2S,3S)-adduct | 0.8 | ~60% de |
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry also plays a predictive role in the exploration of novel transformations of this compound. By modeling the interaction of the substrate with new reagents or under different reaction conditions, researchers can screen for potential reactivity and selectivity before undertaking extensive experimental work. This approach accelerates the discovery of new synthetic methodologies.
For example, the reactivity of the C-Br versus the C-F bond in various transition metal-catalyzed cross-coupling reactions can be predicted. Computational models can assess the oxidative addition step's feasibility and energetics for each carbon-halogen bond, providing insights into which bond is more likely to react. This allows for the rational design of selective transformations.
A predictive table for the selectivity in a hypothetical cross-coupling reaction is presented below.
| Catalyst System | Predicted Site of Reactivity | Computational Rationale |
|---|---|---|
| Pd(PPh3)4 | C-Br bond | Lower activation energy for oxidative addition |
| Ni(cod)2 / ligand | C-Br bond | Stronger interaction with the softer bromine atom |
| Cu(I) / phenanthroline | Potential for C-F activation | Harder metal center may favor interaction with fluorine |
Deuterium (B1214612) Labeling Studies for Mechanistic Investigations
Deuterium labeling is a powerful experimental technique used to trace the path of hydrogen atoms during a reaction, thereby providing crucial insights into the reaction mechanism. acs.org In the context of this compound, deuterium labeling can be used to probe various mechanistic possibilities, such as elimination reactions or rearrangements.
For instance, to investigate the mechanism of a base-induced elimination reaction, a deuterated analog of the substrate could be synthesized. The position of the deuterium label in the product can then be determined using techniques like NMR spectroscopy or mass spectrometry. The observed isotopic distribution can help distinguish between different mechanistic pathways, such as E1cB, E2, or a syn-elimination.
A study on a related bromoalkane demonstrated the use of deuterium labeling to elucidate a reaction mechanism, a technique that would be equally applicable to this compound. In a hypothetical study, if the base abstracts a proton from the carbon adjacent to the bromine, placing a deuterium at that position would lead to its removal during an E2 elimination, and its fate could be followed.
| Deuterated Substrate | Proposed Mechanism | Expected Outcome |
|---|---|---|
| Methyl 2-bromo-3-fluoro-4-deuteriobutanoate | E2 Elimination | Formation of a deuterated alkene product |
| Methyl 2-bromo-3-fluoro-2-deuteriobutanoate | E1cB Elimination | Potential for H/D exchange at the 2-position prior to elimination |
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The current synthetic routes to methyl 2-bromo-3-fluorobutanoate and related halobutanoates often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric halogenating agents, leading to significant waste generation. A major thrust of future research will be the development of novel and sustainable catalytic systems to address these limitations. The goal is to devise methodologies that are not only more environmentally benign but also more efficient and selective.
Key research avenues will likely include:
Organocatalysis: The use of small organic molecules as catalysts for the halofunctionalization of α,β-unsaturated carbonyl compounds is a rapidly growing field. nih.govresearchgate.net Future work could focus on designing chiral organocatalysts that can facilitate the enantioselective bromination and fluorination of butenoate precursors in a single step.
Transition Metal Catalysis: While some metal-catalyzed halofunctionalizations are known, exploring a wider range of earth-abundant and non-toxic metal catalysts (e.g., iron, copper) is a critical objective. nih.gov Research into ligand design will be paramount to control the reactivity and selectivity of these catalysts.
Biocatalysis: The use of enzymes to catalyze halogenation reactions offers the potential for unparalleled selectivity under mild, aqueous conditions. Future investigations could involve screening for novel halogenases or engineering existing enzymes to accept butenoate substrates for the synthesis of this compound.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control for hazardous reactions like halogenations. Integrating novel catalytic systems into flow processes could enable the safe and efficient large-scale production of this compound.
Fluorine Recycling: Drawing inspiration from recent breakthroughs in the circular economy of fluorine, research could explore methods to recover and reuse fluorine from waste streams, contributing to a more sustainable fluorochemical industry. ox.ac.uk
Development of Asymmetric Methodologies for Chiral Derivatives
The presence of two stereocenters in this compound (at the C2 and C3 positions) means that it can exist as four possible stereoisomers. The biological activity and material properties of chiral molecules are often highly dependent on their specific stereochemistry. Consequently, the development of asymmetric methodologies to selectively synthesize each of these stereoisomers is a significant and highly valuable research direction.
Future efforts in this area are expected to concentrate on:
Enantioselective Halofunctionalization: Building upon existing work on the asymmetric halofunctionalization of alkenes, researchers will aim to develop catalysts that can control the absolute configuration of both the bromo- and fluoro-substituted carbons. nih.govresearchgate.netnih.gov This could involve the use of chiral Lewis acids, Brønsted acids, or phase-transfer catalysts. nih.gov
Kinetic Resolution: For racemic mixtures of this compound, the development of enzymatic or chemical methods for kinetic resolution could provide access to enantiomerically enriched forms of the compound.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce one of the stereocenters, followed by a diastereoselective halogenation step, represents another viable strategy for obtaining stereochemically pure isomers.
The successful development of these asymmetric methodologies will be crucial for investigating the stereostructure-activity relationships of derivatives of this compound in various applications.
Expansion of Synthetic Applications in Emerging Fields
While this compound is a valuable synthetic intermediate, its full potential remains to be unlocked. Future research will focus on expanding its applications as a building block in emerging scientific and technological fields. The unique combination of bromo and fluoro substituents provides a versatile handle for a wide range of chemical transformations.
Potential areas for expanded application include:
Medicinal Chemistry: The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com this compound could serve as a precursor for the synthesis of novel fluorinated analogs of bioactive molecules, such as amino acids, peptides, and natural products, potentially leading to new therapeutic agents. nbinno.com
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and metabolic stability of agrochemicals like herbicides and insecticides. nbinno.com The development of new agrochemicals derived from this compound could offer improved performance and environmental profiles.
Materials Science: Fluorinated polymers are known for their unique properties, including high thermal stability and chemical resistance. mdpi.com this compound could be utilized as a monomer or a precursor to functionalized monomers for the synthesis of novel fluorinated polymers and materials with tailored properties for applications in electronics, coatings, and advanced manufacturing. mdpi.com
Interdisciplinary Research Integrating this compound
The future of chemical research lies in interdisciplinary collaboration. The full realization of the potential of this compound will require a concerted effort from chemists, biologists, material scientists, and engineers.
Key areas for interdisciplinary research include:
Chemical Biology: The use of chiral derivatives of this compound as probes to study biological processes or to design enzyme inhibitors.
Computational Chemistry: The use of theoretical calculations to predict the reactivity of this compound, to design more efficient catalysts for its synthesis, and to model its interactions with biological targets or material interfaces.
Process Engineering: Collaboration with chemical engineers to develop and optimize scalable, safe, and sustainable manufacturing processes for this compound and its derivatives.
By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of fundamental research on this compound into practical applications that address pressing societal needs.
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed for methyl 2-bromo-3-fluorobutanoate, and how do reaction parameters (e.g., solvent, catalyst) influence yield?
- Methodological Answer : Common routes include esterification of 2-bromo-3-fluorobutanoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or nucleophilic substitution of brominated precursors. Optimization via the Taguchi experimental design can systematically evaluate variables like temperature (80–120°C), solvent polarity (THF vs. DCM), and stoichiometric ratios to maximize yield . For example, refluxing in anhydrous THF with a 1.2:1 molar ratio of methanol to acid precursor improves esterification efficiency.
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Look for ester methyl singlet (~3.7 ppm), fluorine-coupled splitting in the β-hydrogens (~4.5–5.5 ppm), and bromine-induced deshielding in adjacent protons.
- ¹³C NMR : Ester carbonyl (~165–170 ppm), Br/fluorine-substituted carbons (~75–90 ppm).
- GC-MS/HPLC : Retention time alignment with standards and purity verification (>95% by HLC/GC, as per protocols for analogous bromo-fluoro esters ).
Q. What safety protocols are recommended for handling this compound, given its reactive substituents?
- Methodological Answer : Use nitrile gloves, lab coats, and sealed containers to avoid skin/eye contact. Store at 0–6°C in amber vials to prevent photodegradation (similar to boronic acid storage ). Conduct reactions in fume hoods due to potential HBr release during hydrolysis .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict regioselectivity in nucleophilic substitutions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to evaluate steric effects from the methyl group and electronic effects from fluorine. For instance, fluorine’s electronegativity may stabilize partial positive charges at C2, favoring SN2 mechanisms at C3. Compare computed activation energies for competing pathways .
Q. What strategies resolve contradictions in NMR data when diastereomers form during derivatization of this compound?
- Methodological Answer : Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR to split overlapping peaks. Alternatively, employ 2D-COSY or NOESY to distinguish diastereomers via coupling patterns. Cross-validate with enantioselective HPLC (Chiralpak® columns) and optical rotation measurements .
Q. How does the steric/electronic interplay between bromine and fluorine affect cross-coupling reactivity (e.g., Suzuki-Miyaura) with aryl boronic acids?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at C2, but steric hindrance from the methyl group may limit Pd catalyst accessibility. Optimize using bulky ligands (e.g., SPhos) and microwave-assisted heating (120°C, 30 min) to improve coupling efficiency with boronic acids (e.g., 2-bromophenylboronic acid ).
Q. What methodologies enhance enantiomeric excess (ee) in asymmetric syntheses using this compound as a chiral precursor?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification or kinetic resolution using lipases (e.g., Candida antarctica). Monitor ee via chiral GC and refine reaction conditions (e.g., low-temperature recrystallization in hexane/ethyl acetate) .
Q. How can researchers address discrepancies in reported reaction kinetics for ester hydrolysis under varying pH conditions?
- Methodological Answer : Perform pH-dependent kinetic studies (pH 2–12) with UV-Vis monitoring of carboxylate formation. Use Arrhenius plots to compare activation energies. Reconcile contradictions by isolating intermediates (e.g., tetrahedral intermediates via cryo-Trapping) and validating with isotopic labeling (¹⁸O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
